(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate
Description
This compound is a pyrano[2,3-c]pyridine derivative featuring a carbamoyl group linked to a 5-fluoro-2-methylphenyl substituent and an acetylated methyl ester at the 5-position. The 8-methyl and 2-oxo groups further contribute to its stereoelectronic profile, influencing binding affinity and solubility.
Properties
IUPAC Name |
[3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-10-4-5-14(21)6-17(10)23-19(25)16-7-15-13(9-27-12(3)24)8-22-11(2)18(15)28-20(16)26/h4-8H,9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQZCMXGFCSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C(=NC=C3COC(=O)C)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: {8-Methyl-3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl Acetate
- Molecular Formula : C₂₁H₁₇N₃O₅ (vs. C₂₁H₁₈FN₂O₅ for the target compound).
Key Differences :
- Functional Impact: The oxadiazole group in the analog may improve π-π stacking interactions in enzyme binding pockets but lacks the fluorine atom’s metabolic stabilization .
Pharmacokinetic and Bioactivity Considerations
- Fluorine Substitution : The 5-fluoro group in the target compound likely increases its half-life by reducing cytochrome P450-mediated oxidation, a common metabolic pathway for aryl groups .
- The analog’s oxadiazole group, however, may lack the redox-modulating properties needed for ferroptosis induction .
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